N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a synthetic small molecule featuring a hybrid structure combining a 5-chloroindole moiety linked via an ethyl group to a thiazolidinone core. The thiazolidinone ring is substituted with a sulfanylidene group at position 2 and a thiophen-2-ylmethylidene group at position 3. This compound belongs to a class of thiazolidinone-acetamide derivatives, which are frequently explored for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S3/c21-13-3-4-16-15(8-13)12(10-23-16)5-6-22-18(25)11-24-19(26)17(29-20(24)27)9-14-2-1-7-28-14/h1-4,7-10,23H,5-6,11H2,(H,22,25)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHVUOABEMMUTK-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazolidine and thiophene groups. Key steps include:
Formation of the Indole Derivative: Starting with 5-chloroindole, the ethyl group is introduced via an alkylation reaction.
Thiazolidine Ring Formation: The thiazolidine ring is formed through a cyclization reaction involving a thiol and a carbonyl compound.
Thiophene Introduction: The thiophene moiety is introduced via a condensation reaction with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen atoms in the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro, fluoro) on the indole or aryl acetamide moiety correlates with enhanced thermal stability (higher melting points) . For instance, compound 9 (4-chlorobenzylidene) exhibits a higher yield (90%) compared to nitro-substituted analogs (e.g., compound 12: 53% yield), suggesting chloro groups improve synthetic efficiency .
- Bioactivity Predictions : The fluoro-substituted analog () shares 95% structural similarity with the target compound (differing only in the halogen substituent), which computational models (Tanimoto/Dice indexes) predict would result in comparable bioactivity profiles .
Bioactivity and Pharmacological Potential
- Anticancer Activity: Indole-thiazolidinone hybrids (e.g., compound 10) demonstrate moderate cytotoxicity against human cancer cell lines (IC₅₀: 4.24–4.84 µg/mL) .
- Antimicrobial Potential: Thiophene-substituted derivatives (e.g., ) show enhanced activity against Gram-positive bacteria compared to furan or phenyl analogs .
- Metabolic Stability : The thiophen-2-ylmethylidene group in the target compound may improve metabolic stability over nitro-furyl substituents (e.g., compound 12), which are prone to enzymatic reduction .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex synthetic compound that incorporates structural elements from indole and thiazolidinone moieties. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiazolidinones. For instance, derivatives have shown activity against various pathogens including Mycobacterium tuberculosis and Staphylococcus aureus. A study reported that certain indole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating significant antibacterial potential .
| Pathogen | MIC (μg/mL) |
|---|---|
| Mycobacterium tuberculosis | 10 |
| Staphylococcus aureus | 0.98 |
| Candida albicans | 15 |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively documented. In vitro studies have demonstrated that several compounds exhibit significant antiproliferative effects on various cancer cell lines. For example, some derivatives showed IC50 values in the micromolar range against A549 lung cancer cells, suggesting effective cytotoxicity .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | <10 |
| MCF7 | <15 |
| HeLa | <12 |
The biological activity of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiazolidinones is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through intrinsic pathways.
- Biofilm Disruption : Some studies indicate that these compounds can disrupt biofilm formation in bacteria, enhancing their effectiveness against resistant strains .
Case Studies
Several case studies have reported on the efficacy of thiazolidinone derivatives:
- Case Study 1 : A derivative demonstrated significant inhibition of Mycobacterium tuberculosis growth over 41 days at a concentration of 10 μg/mL.
- Case Study 2 : In a study focusing on biofilm formation, a compound was able to prevent biofilm development without affecting the viability of planktonic cells, showcasing its potential as an antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
